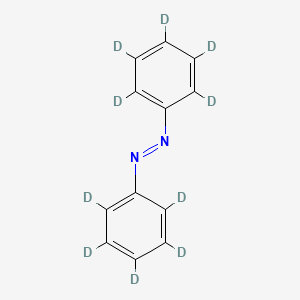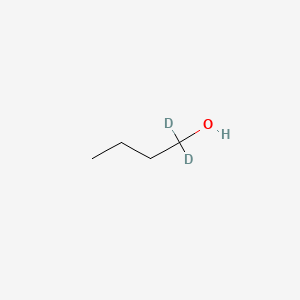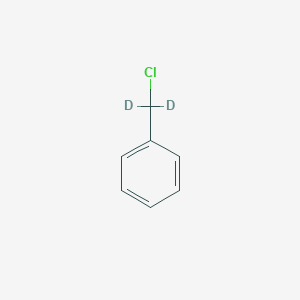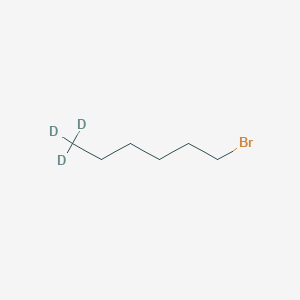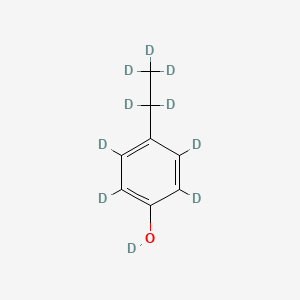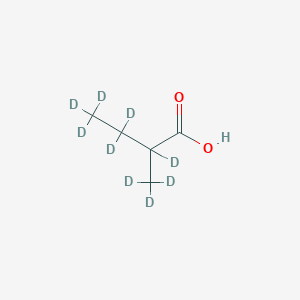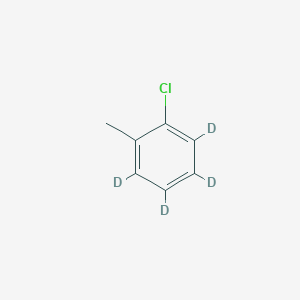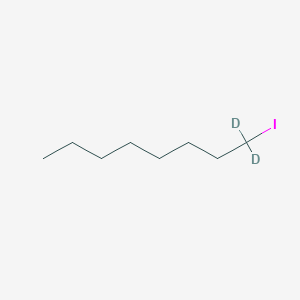
1-碘辛烷-1,1-D2
描述
1-Iodooctane-1,1-D2 is a deuterated organic compound . It has the molecular formula C8H17I and a molecular weight of 242.14 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Iodooctane-1,1-D2 is represented by the InChI stringInChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i8D2 . The compound has a complexity of 43.8 and contains 9 heavy atoms . Physical And Chemical Properties Analysis
1-Iodooctane-1,1-D2 has a molecular weight of 242.14 g/mol . It has a complexity of 43.8 . A study reports the atmospheric pressure viscosity data of liquid 1-iodoalkanes, including 1-iodooctane .科学研究应用
使用镍 Salen 的催化还原
1-碘辛烷-1,1-D2 已被研究其在催化过程中的反应性。Raess 等人。(2007) 研究了镍(I) salen 在二甲基甲酰胺中对 1-碘辛烷的催化还原,重点研究了质子供体对还原过程和产物分布(包括十六烷、辛烷和 1-辛烯)的影响。这项研究提供了对使用镍 salen 络合物进行烷基卤化物还原的机理方面的见解 (Raess et al., 2007)。
锂-碘交换反应
Bailey 等人。(2003) 探索了 1-碘辛烷与 t-BuLi 在各种溶剂体系中的反应。他们观察到,醚助溶剂的存在显着增强了交换反应,并注意到在 0°C 下发生了不可避免的副反应,包括偶联和消除 (Bailey et al., 2003)。
旋转光谱研究
Arsenault 等人。(2017) 对 1-碘丁烷(与 1-碘辛烷-1,1-D2 相似的化合物)进行了高分辨率旋转光谱研究。他们识别了各种构象异构体的旋转常数、核四极耦合常数和其他参数,有助于理解卤代烷中的分子结构和构象异构现象 (Arsenault et al., 2017)。
粘度和物理性质
Ryshkova 等人。(2019) 报告了包括 1-碘辛烷在内的各种 1-碘烷烃的粘度。他们在大气压粘度数据和相关密度方面的发现有助于理解这些化合物的物理性质,这对于它们在各个领域的应用至关重要 (Ryshkova et al., 2019)。
电合成应用
Goken 等人。(2006) 研究了涉及 1-碘辛烷及其与镍(I) salen 相互作用的电合成。他们观察到电解后形成了各种镍(II) salen 物种,提供了 1-碘辛烷在过渡金属络合物存在下的电合成应用的见解 (Goken et al., 2006)。
与氢化铝锂反应
Welder 等人。(1997) 研究了 1-碘辛烷与氢化铝氘化锂的反应,提供了反应中单电子转移的证据。这项研究有助于理解伯烷基碘化物与还原剂的反应性 (Welder et al., 1997)。
折射率研究
Sharma (2015) 测量了 1-碘丁烷及其二元混合物的折射率,有助于理解此类化合物的折射率,可以推断到类似的分子,如 1-碘辛烷-1,1-D2 (Sharma, 2015)。
安全和危害
属性
IUPAC Name |
1,1-dideuterio-1-iodooctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i8D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLHSHAHTBJTBA-MGVXTIMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodooctane-1,1-D2 | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



